molecular formula C14H17NO6 B3033062 Diethyl 2-(4-nitrobenzyl)malonate CAS No. 7598-70-1

Diethyl 2-(4-nitrobenzyl)malonate

Cat. No.: B3033062
CAS No.: 7598-70-1
M. Wt: 295.29 g/mol
InChI Key: DDENYKBUELXLAQ-UHFFFAOYSA-N
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Description

Diethyl 2-(4-nitrobenzyl)malonate is an organic compound with the molecular formula C14H17NO6 It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 4-nitrobenzyl group and two ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-(4-nitrobenzyl)malonate can be synthesized through the alkylation of diethyl malonate with 4-nitrobenzyl bromide. The reaction typically involves the use of a base such as potassium carbonate (K2CO3) in a solvent like acetone. The reaction mixture is heated at 45°C for about an hour to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-(4-nitrobenzyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols.

    Hydrolysis: Aqueous acid or base.

Major Products Formed:

    Reduction: Diethyl 2-(4-aminobenzyl)malonate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis and Decarboxylation: Substituted acetic acids.

Scientific Research Applications

Diethyl 2-(4-nitrobenzyl)malonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-(4-nitrobenzyl)malonate primarily involves its reactivity as a malonate ester. The compound can form enolate ions under basic conditions, which can then participate in various nucleophilic substitution reactions. The nitro group can also undergo reduction to form amines, which can further react to form a variety of products .

Properties

IUPAC Name

diethyl 2-[(4-nitrophenyl)methyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c1-3-20-13(16)12(14(17)21-4-2)9-10-5-7-11(8-6-10)15(18)19/h5-8,12H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDENYKBUELXLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30324903
Record name diethyl 2-[(4-nitrophenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7598-70-1
Record name 7598-70-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407958
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 2-[(4-nitrophenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Although PCB-TE2A is a good chelator having an octahedral coordination site with metals like Cu, one of its two pendant arms has to be sacrificed whenever it is conjugated with biomolecules. To keep intact the octahedral coordination structure while allowing further conjugation with biomolecules, introduction of an extra functional group in the backbone is necessary. For this purpose, the inventors have synthesized a suitably tailored nitro-derivative of ditosyl ester of 1,3-propanediol, 25. The precursor was used for the construction of propylene bridge having one extra functionality. The inventors have designed the compound 25 and performed synthesis by condensation of 1 equiv. of 4-nitrobenzyl bromide with 7 equivalent of diethyl malonate in the presence of K2CO3 in acetone to give 23 in 88% yield (Scheme 6). In this reaction a mild base rather than metal alkoxide and excess of diethyl malonate were used in order to prevent the formation of dialkylate product. The diethyl-2-[(4-nitrophenyl)methyl]propanedioate 23 was reduced with sodium borohydride to afford the diol compound 24 in 85% yield. The diol 24 was tosylated by tosyl chloride in pyridine to afford the precursor 25 in 89% yield. According to Scheme 6,2-[(4-nitrophenyl)methyl]propan-1,3-diol bis(4-methylbenzene-sulfonate) (25) was prepared in high overall yield (66%).
[Compound]
Name
nitro
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[Compound]
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ditosyl ester
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compound 25
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Yield
88%

Synthesis routes and methods II

Procedure details

21.4 g of lithium diisopropyl amide was added to 210 ml anhydrous tetrahydrofuran in a stream of nitrogen in a dry 3-necked flask with a drying tube and dropping funnel with pressure compensation. Next, 58.0 g of malonic acid diethyl ester in 100 ml anhydrous tetrahydrofuran was added dropwise at room temperature in 40 minutes. After 30 minutes the reaction solution was cooled to -62° C. and 39.1 g of 4-nitrobenzyl bromide in tetrahydrofuran was slowly added dropwise with vigorous agitation, followed by agitation for a further hour at -62° C., after which the precipitate was filtered cold. The filtrate was concentrated in a rotary evaporator, and the residue was dissolved in 300 ml ethanol at 65° C. and separated from the insoluble residue. 34.7 g of faintly yellowish crystals were obtained after cooling.
Quantity
21.4 g
Type
reactant
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210 mL
Type
solvent
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58 g
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reactant
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100 mL
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39.1 g
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Synthesis routes and methods III

Procedure details

Diethyl malonate (7.41 g, 46.3 mmol) was added to a slurry of NaH (60% oil dispersion, 2.04 g, 50.9 mmol) in THF (200 ml) and stirred for 15 min, before adding a solution of 4-nitrobenzyl bromide (10.0 g, 46.3 mmol) in THF (100 ml) by cannula. The reaction was stirred for 3 h at room temperature then quenched by the addition of water (100 ml). The aqueous layer was separated and extracted with Et2O (200 ml). The combined organic layers were washed with brine (200 ml), dried (MgSO4) and the solvent evaporated in vacuo to give an off-white solid. Trituration with Et2O/hexane (1:5, 100 ml), removal of the solid by filtration and concentration of the filtrate in vacuo gave an oil which was purified by chromatography (SiO2;EtOAc/hexane 1:3) to give the title compound as an oil (9.4 g), containing about 20% diethyl malonate. δH (CDCl3) 8.15 (2H, d, J 8.8 Hz, Ar—H), 7.39 (2H, d, J 8.7 Hz, Ar—H), 4.25-4.11 (4H, m, CH2CH3), 3.67 (1H, t, J 7.8 Hz, CHCH2Ar), 3.32 (2H, d, J 7.8 Hz, CHCH2Ar) and 1.23 (6H, t, J 7.2 Hz, CH2CH3).
Quantity
7.41 g
Type
reactant
Reaction Step One
Name
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
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Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
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solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

4-Nitrobenzyl bromide 22 (10.57 g, 48.93 mmol) was added to a solution of diethyl malonate 21 (52 mL, 54.86 g, 342.51 mmol) and K2CO3 (14.21 g, 102.8 mmol) in acetone (40 mL). The reaction mixture was heated at 45° C. for 1 hour. The mixture was allowed to cool to room temperature and the resulting yellow slurry was filtered off to remove K2CO3 and washed with acetone (2×20 mL). The solvent was evaporated from the combined filtrate and washings under reduced pressure. The excess of diethylmalonate was removed by horizontal distillation (2 hr, 80-130° C., and 0.005 mbar). The yellow oily residue was dissolved in ethanol (200 mL). The precipitated white solid (dialkylated product) was filtered and washed with ethanol (2×20 mL). The solvent was evaporated from the combined filtrate and washings under reduced pressure to give a solid, which was recrystallized from hexane/Et2O (1:1) to afford white crystalline needles 23 (12.72 g, 88% yield).
Quantity
10.57 g
Type
reactant
Reaction Step One
Quantity
52 mL
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reactant
Reaction Step One
Name
Quantity
14.21 g
Type
reactant
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40 mL
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Yield
88%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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